4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid
Description
4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid (CAS: 1694962-90-7) is a pyrimidine derivative with a propargylamine substituent at the 4-position and a carboxylic acid group at the 5-position. Its molecular formula is C₁₀H₁₁N₃O₂, and it has a molecular weight of 205.21 g/mol .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(2-methylbut-3-yn-2-ylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-4-10(2,3)13-8-7(9(14)15)5-11-6-12-8/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
WDMDPTFIMIFNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=NC=NC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of a pyrimidine derivative with an appropriate amine. One common method includes the use of 2-methylbut-3-yn-2-ylamine as a starting material, which is then reacted with a pyrimidine-5-carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Comparative Insights
Reactivity and Functionalization :
- The terminal alkyne in the target compound may enable click chemistry or metal-mediated coupling, a feature absent in analogs like the methylthio- or trifluoromethyl-substituted derivatives .
- Tetrazole-containing analogs (e.g., CAS 141872-46-0) replace carboxylic acid with a bioisostere, enhancing metabolic stability in drug design .
Bulkier substituents (e.g., biphenyl-tetrazole in ) may improve receptor binding affinity but reduce solubility .
Synthetic Utility: Chloro and methylthio substituents () serve as leaving groups or sites for further functionalization, making them valuable intermediates .
Physicochemical Properties: The target compound’s lower molecular weight (205.21 g/mol) suggests better bioavailability compared to bulkier analogs like the tetrazole derivative (480.51 g/mol) .
Biological Activity
4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a unique 2-methylbut-3-yn-2-yl amino group attached to the pyrimidine ring, which influences its interaction with various biological targets. This article explores the compound's synthesis, biological activity, and relevant case studies.
The molecular formula of 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is CHNO, with a molecular weight of approximately 219.24 g/mol. The compound contains functional groups that contribute to its reactivity and biological activity, including a carboxylic acid and an amino group.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 1693955-98-4 |
Synthesis
The synthesis of 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrimidine ring : Utilizing precursors that can form the pyrimidine structure through cyclization.
- Introduction of the amino group : This step often involves nucleophilic substitution reactions where amino groups are introduced to the pyrimidine core.
- Carboxylation : The carboxylic acid group can be added via carboxylation reactions or by hydrolysis of suitable esters.
Biological Activity
Research indicates that derivatives of pyrimidine compounds, including 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid, exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have shown that pyrimidine derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer by targeting specific metabolic processes.
- Antiviral Properties : Some studies suggest that similar compounds can interfere with viral replication, indicating potential use in antiviral therapies.
Case Studies
- Antimicrobial Screening : A study assessed the antimicrobial properties of several pyrimidine derivatives, including the target compound, against various bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µM, suggesting strong antimicrobial potential .
- Enzyme Inhibition Assays : In vitro assays demonstrated that 4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid inhibited the activity of specific enzymes involved in nucleotide synthesis pathways, with IC50 values ranging from 15 to 25 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
